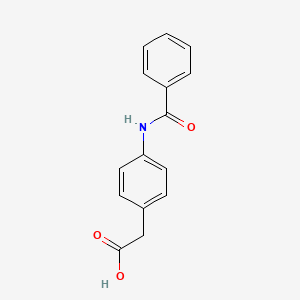

Quinoline-3-carbohydrazide

描述

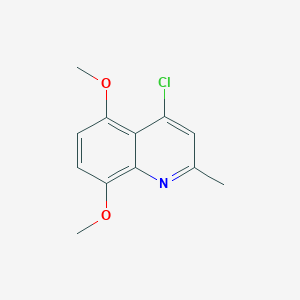

Quinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

作用机制

Target of Action

Quinoline-3-carbohydrazide has been found to interact with several targets. It has been shown to have antimicrobial activities, including antimycobacterial activity . The compound has also been studied for its antioxidant properties . The primary targets of this compound are therefore microbial cells and reactive oxygen species (ROS).

Mode of Action

The mode of action of this compound involves interactions with its targets. For its antimicrobial activity, it has been suggested that the compound interacts with the receptor enoyl-ACP reductase . This interaction disrupts the normal functioning of the microbial cells, leading to their death . As an antioxidant, this compound scavenges reactive oxygen species, thereby preventing oxidative damage .

Biochemical Pathways

This compound affects several biochemical pathways. In microbial cells, it interferes with the fatty acid synthesis pathway by inhibiting the enzyme enoyl-ACP reductase . This leads to the disruption of cell membrane synthesis and ultimately cell death . As an antioxidant, this compound neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .

Pharmacokinetics

It has been suggested that the compound is non-toxic and has little to no adverse effects

Result of Action

The result of this compound’s action is the death of microbial cells and the prevention of oxidative damage. By inhibiting the enzyme enoyl-ACP reductase, it disrupts the synthesis of cell membranes in microbial cells, leading to their death . As an antioxidant, it neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of both non-polar and polar moieties in this compound makes it suitable for permeation into bacterial cells . .

生化分析

Biochemical Properties

Quinoline-3-carbohydrazide has been shown to have antioxidant activity, as measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . This suggests that it can interact with these reactive species and neutralize them, thereby preventing oxidative damage .

Molecular Mechanism

Its antioxidant activity suggests that it may bind to reactive oxygen species and neutralize them .

Temporal Effects in Laboratory Settings

Its antioxidant activity was found to show a dose-dependent effect .

准备方法

Synthetic Routes and Reaction Conditions

Quinoline-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

Starting Materials: Quinoline-3-carboxylic acid and hydrazine hydrate.

Reaction Conditions: Reflux in ethanol or methanol as the solvent.

Procedure: The quinoline-3-carboxylic acid is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

Product Isolation: The reaction mixture is cooled, and the product is filtered, washed with cold solvent, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

化学反应分析

Types of Reactions

Quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.

Reduction: It can be reduced to form quinoline-3-carbohydrazine.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline-3-carboxylic acid.

Reduction: Quinoline-3-carbohydrazine.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

科学研究应用

Quinoline-3-carbohydrazide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential antitubercular and antimicrobial agents.

Coordination Chemistry: It forms complexes with transition metals, which are studied for their catalytic and biological properties.

Materials Science:

相似化合物的比较

Quinoline-3-carbohydrazide can be compared with other similar compounds, such as:

Quinoline-3-carboxylic acid: A precursor in the synthesis of this compound.

Quinoline-3-carbohydrazine: A reduced form of this compound.

Quinoline-3-carbaldehyde: Another derivative of quinoline with different reactivity and applications.

属性

IUPAC Name |

quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLOFXXUFNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393721 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-61-0 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological targets have been explored for Quinoline-3-carbohydrazide and its derivatives?

A1: Research indicates that this compound derivatives exhibit potential as inhibitors for several biological targets. One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and a potential target for antidiabetic agents []. Another target is Glycogen Synthase Kinase 3 β (GSK-3β), a key regulator of various cellular processes implicated in diseases like Alzheimer's disease and cancer [].

Q2: How does the structure of this compound relate to its observed biological activities?

A2: Studies exploring Structure-Activity Relationships (SAR) are crucial for understanding how modifications to the this compound scaffold impact its activity. For instance, researchers have investigated the effects of incorporating various substituents on the quinoline ring and the carbohydrazide moiety. These modifications can influence the molecule's binding affinity to targets like PTP1B and GSK-3β, impacting its potency and selectivity [, ]. Additionally, introducing specific functional groups, such as phenolic groups, can enhance the antiproliferative activity of this compound derivatives against cancer cell lines [].

Q3: Are there specific structural features of this compound that contribute to its interaction with biological targets?

A3: Indeed, specific structural features contribute to the interaction of this compound derivatives with their targets. For example, in the binding of Quinoline-3-carbohydrazides to PTP1B, the quinoline ring may participate in hydrophobic interactions within the enzyme's active site, while the carbohydrazide moiety can form hydrogen bonds with key amino acid residues like Arg24, Asp48, and Glu115 []. Similarly, for GSK-3β, the carbohydrazide moiety plays a significant role in interacting with the enzyme's allosteric site [].

Q4: Have any analytical methods been developed to study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the compound's structure and interactions [, ]. Mass spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is utilized for molecular weight determination and analysis of derivatives, especially in the context of N-glycan profiling [].

Q5: What is the current state of research on this compound in the context of antimicrobial activity?

A5: Several studies highlight the promising antimicrobial potential of this compound derivatives. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains [, ]. Specifically, this compound derivatives demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and fungal strains like Aspergillus niger and Candida albicans []. These findings suggest potential applications in developing novel antimicrobial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one](/img/structure/B3054204.png)

![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)

![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)